(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid
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Overview
Description
®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID is a complex organic compound that features a benzo[1,3]dioxole moiety and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID is used as a protecting group in peptide synthesis. Its stability and ease of removal make it ideal for this purpose .
Biology
In biology, this compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing new drugs .
Medicine
In medicine, peptides synthesized using this compound can be used as therapeutic agents for various diseases, including cancer and infectious diseases .
Industry
In the industry, this compound is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of ®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino acid during the synthesis process and can be removed under mild conditions, allowing the peptide to be synthesized without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid
Uniqueness
What sets ®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID apart from similar compounds is its unique combination of the benzo[1,3]dioxole moiety and the Fmoc group. This combination provides both stability and ease of removal, making it highly effective in peptide synthesis .
Properties
Molecular Formula |
C24H19NO6 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C24H19NO6/c26-23(27)22(14-9-10-20-21(11-14)31-13-30-20)25-24(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,25,28)(H,26,27)/t22-/m1/s1 |
InChI Key |
RRMFGUXVVCDQAE-JOCHJYFZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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